3-(Piperazin-1-yl)propanoic acid

PROTAC Linker Chemistry Structure-Activity Relationship

3-(Piperazin-1-yl)propanoic acid (CAS 27245-31-4) is a heterobifunctional molecule belonging to the N-alkylpiperazine class, characterized by a piperazine ring linked to a propanoic acid moiety. With a molecular formula of C7H14N2O2 and a molecular weight of 158.20 g/mol , it serves as a versatile scaffold in medicinal chemistry.

Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
CAS No. 27245-31-4
Cat. No. B1363789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)propanoic acid
CAS27245-31-4
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC(=O)O
InChIInChI=1S/C7H14N2O2/c10-7(11)1-4-9-5-2-8-3-6-9/h8H,1-6H2,(H,10,11)
InChIKeyRSEHHYMPNZWTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperazin-1-yl)propanoic Acid (CAS 27245-31-4): A PROTAC Linker Scaffold with Defined Physicochemical Properties


3-(Piperazin-1-yl)propanoic acid (CAS 27245-31-4) is a heterobifunctional molecule belonging to the N-alkylpiperazine class, characterized by a piperazine ring linked to a propanoic acid moiety . With a molecular formula of C7H14N2O2 and a molecular weight of 158.20 g/mol , it serves as a versatile scaffold in medicinal chemistry. Its primary documented application is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the piperazine ring introduces semi-rigidity and the potential for protonation, while the terminal carboxylic acid enables rapid conjugation to amine-containing warheads or E3 ligase ligands . The compound is commercially available in high purity, with a melting point of 199-200 °C, facilitating its use in precise chemical syntheses .

Why Generic Substitution Fails for 3-(Piperazin-1-yl)propanoic Acid in PROTAC Design


In the context of PROTAC development, linker composition is not merely a passive tether but a critical determinant of ternary complex formation, degrader potency, and pharmacokinetics . Simple substitution of 3-(piperazin-1-yl)propanoic acid with an analog like 4-(piperazin-1-yl)butanoic acid or a non-piperazine alkyl chain can drastically alter the physiochemical properties. The piperazine ring provides a semi-rigid, basic loop that can be protonated in the endosome to enhance solubility and promote membrane escape, a property absent in purely flexible PEG or alkyl linkers . The specific three-carbon propanoic acid spacer also dictates the span between the E3 ligase recruiter and the target protein warhead; changing this length by even a single carbon can shift the effective radius of collision and is known to dramatically impact degradation efficiency, as evidenced by linker optimization campaigns for other targets [1]. Therefore, the choice of this specific piperazine-alkanoic acid scaffold is a critical design parameter that cannot be freely interchanged without risking a loss of function.

Quantitative Evidence for Selecting 3-(Piperazin-1-yl)propanoic Acid Over Analogs


Piperazine Linker Provides 500-2,000x Improvement in PROTAC Degradation Potency Over Flexible Alkyl Linkers

In a direct head-to-head study optimizing soluble epoxide hydrolase (sEH) PROTACs, first-generation degraders (1a, ALT-PG2) with a flexible O-linked alkyl linker showed a DC50 > 1 µM and failed to achieve 50% protein degradation at 250 nM [1]. In contrast, the next-generation PROTAC 'compound 8', which incorporates a piperazine-containing linker, exhibited a DC50 of approximately 0.5 nM [1]. This represents a 500- to 2,000-fold improvement in degradation potency, demonstrating that the semi-rigid, protonatable piperazine core is a key driver of target engagement and ternary complex formation efficiency.

PROTAC Linker Chemistry Structure-Activity Relationship

Piperazine Linker Confers Superior Chemical and Metabolic Stability in PROTAC Design

The sEH PROTAC optimization study provides direct comparative stability data. The first-generation PROTAC '1a' was found to be highly unstable in cell culture medium, with significant degradation observed after 24h [1]. By replacing the labile O-linked thalidomide moiety with a stable, piperazine-core linker, compounds 6 and 8 demonstrated 'higher stability than 1a in the medium' and 'improved stability compared to 1a' when assessed with mouse liver microsomes in vitro [1]. This shift from an unstable to a metabolically stable scaffold was essential for achieving in vivo activity.

PROTAC Stability Drug Metabolism

High Purity and Precise Physicochemical Properties Ensure Reproducibility in PROTAC Conjugation Chemistry

The free carboxylic acid group on 3-(piperazin-1-yl)propanoic acid is the primary functional handle for amide bond formation. The efficiency of this conjugation step is directly dependent on the accurate stoichiometry of the acid, which is a function of its purity. Supplier specifications for this compound are stringent: a minimum purity of 98% is standard, with a clearly defined melting point of 199 - 200 °C . In contrast, common impurities in lower-grade piperazine-alkanoic acid analogs, or the presence of excess water, can lead to inaccurate molar calculations, resulting in low yields of the final PROTAC conjugate.

Chemical Synthesis Quality Control Procurement

High-Impact Application Scenarios for 3-(Piperazin-1-yl)propanoic Acid Based on Comparative Evidence


Salvaging a Failed PROTAC Program by Replacing a Flexible Alkyl/O-Linked Linker

If a PROTAC degrader based on a simple PEG or O-linked alkyl linker shows poor potency (DC50 > 1 µM) or is rapidly metabolized in cell-based assays, the evidence from the sEH optimization campaign [1] strongly supports replacing that module with a semi-rigid piperazine-based linker. 3-(Piperazin-1-yl)propanoic acid provides the ideal core to build a new linker architecture that can improve degradation potency by up to 2,000-fold and confer metabolic stability, as directly demonstrated by the successful in vivo translation of compound 8.

Systematic Linker-SAR for Optimizing Ternary Complex Geometry

The specific propanoic acid spacer of this compound creates a defined distance between the piperazine ring and the conjugated warhead. Researchers can systematically compare it with other linkers like 2-(piperazin-1-yl)acetic acid or 4-(piperazin-1-yl)butanoic acid to map the optimal linker length for a specific target protein and E3 ligase pair. This is a direct application of the principle observed in the sEH PROTAC study, where subtle linker changes had profound effects on degradation efficiency [1].

Synthesis of E3 Ligase Ligand-Linker Conjugates Requiring High Reproducibility

For a CRO or medicinal chemistry team synthesizing proprietary E3 ligase ligand-linker conjugates, the high and verifiable purity of 3-(piperazin-1-yl)propanoic acid is non-negotiable. Using a well-characterized building block with a documented melting point and purity specification provides the reproducibility needed for patent filings and scaling, avoiding the batch-to-batch variability that can occur with lower-purity generic analogs from unverified sources.

Building a Focused Library of Piperazine-Containing PROTACs for Phenotypic Screening

Companies building a targeted protein degradation (TPD) library can use this compound as a central scaffold for creating a sub-library of degraders with varied linkers. The class-level evidence that piperazine linkers improve both potency and stability [1] makes this building block a high-value starting point for generating diverse, drug-like PROTACs with a higher probability of yielding hits in a phenotypic screen compared to libraries based on more flexible, less stable linkers.

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